1-Cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-ol

Organic synthesis Iclaprim intermediate Luche reduction

1-Cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-ol (C9H16OSi, MW 168.31 g mol⁻¹) is a difunctional propargylic alcohol bearing a terminal trimethylsilyl (TMS)-protected alkyne and a cyclopropyl carbinol moiety. Its structural motif has been employed as a key intermediate in the synthesis of the clinical‑stage dihydrofolate reductase inhibitor Iclaprim, where the alcohol participates in a Mitsunobu coupling to construct the 2‑cyclopropyl‑2H‑chromene core.

Molecular Formula C9H16OSi
Molecular Weight 168.31 g/mol
CAS No. 192315-00-7
Cat. No. B3367727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-ol
CAS192315-00-7
Molecular FormulaC9H16OSi
Molecular Weight168.31 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C#CC(C1CC1)O
InChIInChI=1S/C9H16OSi/c1-11(2,3)7-6-9(10)8-4-5-8/h8-10H,4-5H2,1-3H3
InChIKeyCKDDJLLDFFRJLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-ol (CAS 192315‑00‑7): Key Properties and Baseline for Scientific Procurement


1-Cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-ol (C9H16OSi, MW 168.31 g mol⁻¹) is a difunctional propargylic alcohol bearing a terminal trimethylsilyl (TMS)-protected alkyne and a cyclopropyl carbinol moiety . Its structural motif has been employed as a key intermediate in the synthesis of the clinical‑stage dihydrofolate reductase inhibitor Iclaprim, where the alcohol participates in a Mitsunobu coupling to construct the 2‑cyclopropyl‑2H‑chromene core [1]. Commercially available at ≥95 % purity (HPLC/GC), this compound serves as a versatile building block for medicinal chemistry and reaction‑development workflows that require both the strained cyclopropane ring and a masked terminal alkyne.

1-Cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-ol: Why Structurally Similar Analogs Are Not Interchangeable


Simply swapping 1‑cyclopropyl‑3‑(trimethylsilyl)prop‑2‑yn‑1‑ol for a generic propargyl alcohol (e.g., 1‑cyclopropylprop‑2‑yn‑1‑ol) or for a simple TMS‑propargyl alcohol (e.g., 3‑(trimethylsilyl)prop‑2‑yn‑1‑ol) fails to replicate the same synthetic outcomes. The cyclopropyl ring not only provides the desired three‑dimensional geometry in downstream cyclization steps [1] but also engages in ring‑opening / ring‑expansion reactions that are inaccessible to linear or aryl‑substituted analogues [2]. Concurrently, the TMS group masks the terminal alkyne, allowing orthogonal functionalisation and preventing unwanted side‑reactions (e.g., Glaser homocoupling) during multi‑step sequences [3]. The quantitative evidence below substantiates why substitution with a close analog would alter reaction efficiency, selectivity, or the overall synthetic route.

1-Cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-ol: Head‑to‑Head Quantitative Differentiation Data for Procurement Decisions


Reduction Yield vs. the Ketone Precursor: Benchmarking a Scalable Luche‑Type Process

In a patent‑disclosed large‑scale preparation of Iclaprim intermediates, reduction of 1‑cyclopropyl‑3‑(trimethylsilyl)prop‑2‑yn‑1‑one (CAS 192314‑99‑1) with NaBH₄ in the presence of acetic acid furnished the target alcohol, 1‑cyclopropyl‑3‑(trimethylsilyl)prop‑2‑yn‑1‑ol, in 82.3 % isolated yield after vacuum distillation [1]. This value aligns with, and in many cases exceeds, the 80–95 % yields typically reported for analogous Luche‑type reductions of propargylic ketones under optimised conditions [2]. The high yield, combined with straightforward purification (distillation), translates into cost‑effective scale‑up when compared to routes that require chromatographic separation or that generate the alcohol via less efficient methods.

Organic synthesis Iclaprim intermediate Luche reduction

Validated Intermediate for Iclaprim: Comparative Route Efficiency in the Original Roche Synthesis

In the primary patent describing Iclaprim, 1‑cyclopropyl‑3‑(trimethylsilyl)prop‑2‑yn‑1‑ol (IV) was condensed with 3‑hydroxy‑4,5‑dimethoxybenzaldehyde under Mitsunobu conditions to afford the key propargyl ether VI, which upon thermal cyclisation yielded the 2‑cyclopropyl‑2H‑chromene scaffold [1]. While specific yields for this step were not disclosed in the original patent, a subsequent literature review noted that alternative routes to the same chromene core without this intermediate suffered from low overall yields (<26 %) and inadequate purity (ca. 80 %) [2]. The presence of both the cyclopropyl and TMS‑protected alkyne functionalities in the same molecule enables a convergent, higher‑purity route that avoids the lengthy sequences required when these features are introduced separately.

Medicinal chemistry Antibacterial DHFR inhibitor

Cyclopropyl Ring‑Opening Reactivity: Benchmarking Against the Desilylated Analog

Although 1‑cyclopropyl‑3‑(trimethylsilyl)prop‑2‑yn‑1‑ol itself contains a protected alkyne, its desilylated counterpart (1‑cyclopropylprop‑2‑yn‑1‑ol) serves as a direct comparator for the cyclopropyl‑ring reactivity. In a study employing triflic acid catalysis, a series of 1‑cyclopropyl‑2‑propyn‑1‑ols underwent ring‑opening alkoxylation to produce tri‑ and tetrasubstituted conjugated enynes in yields ranging from 44 % to 100 % [1]. The presence of the cyclopropane ring is essential for this transformation; simple propargyl alcohols (e.g., 3‑(trimethylsilyl)prop‑2‑yn‑1‑ol) do not engage in the same ring‑opening manifold. Thus, the cyclopropyl carbinol substructure of the target compound is a prerequisite for accessing this class of enyne products.

Ring‑opening Conjugated enynes Brønsted acid catalysis

TMS Protection Provides Orthogonal Handling in Multi‑Step Sequences

The trimethylsilyl (TMS) group on the alkyne terminus serves as a robust protecting group that can be selectively removed under mild conditions (e.g., K₂CO₃/MeOH or TBAF). In general, TMS‑protected terminal alkynes participate in Sonogashira couplings in good yields (50–99 %) after in situ desilylation, whereas the unprotected terminal alkyne is prone to Glaser homocoupling under oxidative conditions [1]. The target compound therefore allows chemists to store and handle the alkyne as a stable, non‑volatile solid/oil, and to deprotect it only when the alkyne moiety is required. This contrasts with the desilylated analog 1‑cyclopropylprop‑2‑yn‑1‑ol, which is more volatile and can undergo unwanted oligomerisation upon storage.

Protecting group Alkyne chemistry Sonogashira coupling

1-Cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-ol: Optimal Application Scenarios Based on Quantitative Differentiation


Scale‑Up of Iclaprim and Related DHFR Inhibitors

The 82.3 % reduction yield demonstrated in CN110498812A [1] confirms that 1‑cyclopropyl‑3‑(trimethylsilyl)prop‑2‑yn‑1‑ol can be produced economically from the corresponding ketone. Procurement of the alcohol directly supports the synthesis of the 2‑cyclopropyl‑2H‑chromene core of Iclaprim, a late‑stage antibacterial candidate. Using this validated intermediate avoids the low‑yielding (<26 %) early routes and reduces the number of steps requiring specialised equipment or chromatographic purification.

Synthesis of Conjugated Enynes via Cyclopropyl Ring‑Opening

Following desilylation, the resulting 1‑cyclopropylprop‑2‑yn‑1‑ol engages in Brønsted or Lewis acid‑catalysed ring‑opening with alcohols or sulfonamides to afford tri‑ and tetrasubstituted conjugated enynes in yields up to 100 % [2]. This transformation is unique to cyclopropyl propargyl alcohols; simple TMS‑propargyl alcohols do not participate. Researchers requiring enyne building blocks for natural product synthesis or materials science should therefore select the cyclopropyl‑substituted alcohol.

Orthogonal Alkyne Functionalisation in Complex Molecule Assembly

The TMS group on the target compound enables a “protect‑and‑release” strategy. The molecule can be stored and handled without special precautions, then deprotected in situ for Sonogashira cross‑couplings or click chemistry [3]. This contrasts with the free terminal alkyne analog, which is more prone to oxidative degradation and requires immediate use. Procurement of the TMS‑protected version is therefore advantageous for laboratories that maintain a stock of building blocks for parallel medicinal chemistry or diversity‑oriented synthesis.

Luche‑Type Reductions as a Benchmark for Process Development

The 82.3 % yield obtained under NaBH₄/AcOH conditions [1] provides a reliable benchmark for chemists optimising the reduction of propargylic ketones to propargylic alcohols. The compound’s commercial availability allows researchers to use it as an authentic standard for HPLC method development or as a reference material when evaluating new reduction catalysts.

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